6-(Dimethylamino)tetracene-5,12-dione
Description
6-(Dimethylamino)tetracene-5,12-dione is a substituted derivative of tetracene-5,12-dione (C₁₈H₁₀O₂), a polycyclic aromatic hydrocarbon (PAH) with two ketone groups at positions 5 and 12. The addition of a dimethylamino (-N(CH₃)₂) group at position 6 distinguishes it from the parent compound and other analogs. This substitution alters its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
193604-00-1 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-(dimethylamino)tetracene-5,12-dione |
InChI |
InChI=1S/C20H15NO2/c1-21(2)18-13-8-4-3-7-12(13)11-16-17(18)20(23)15-10-6-5-9-14(15)19(16)22/h3-11H,1-2H3 |
InChI Key |
RKDVQTBAZYOVCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)tetracene-5,12-dione typically involves the reaction of tetracene-5,12-dione with dimethylamine. One common method includes the following steps:
Starting Material: Tetracene-5,12-dione is used as the starting material.
Reaction with Dimethylamine: The tetracene-5,12-dione is reacted with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 60-80°C, for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 6-(Dimethylamino)tetracene-5,12-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated tetracene derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)tetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential in anticancer research, particularly in targeting specific proteins within cancer pathways.
Biological Studies: It is used in studies involving DNA interactions and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)tetracene-5,12-dione involves its interaction with molecular targets such as DNA and specific enzymes. In anticancer research, the compound has been shown to interact with DNA via the minor groove, affecting the replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The dimethylamino derivative’s molecular weight (301.34 g/mol) exceeds that of the parent compound, likely improving its pharmacokinetic profile.
- Polar substituents (e.g., -OH, -NH₂) increase solubility but may reduce membrane permeability compared to the dimethylamino group, which balances polarity and lipophilicity.
Anticancer Potential
- Tetracene-5,12-dione (A01) : Exhibits anticancer activity via DNA intercalation, particularly in breast and cervical cancer cell lines. Caspase-3 activation and lactate dehydrogenase release confirm apoptosis induction .
- 6-(Dimethylamino)tetracene-5,12-dione: While direct data are lacking, molecular dynamics (MD) simulations of analogs suggest that aminoalkyl groups stabilize protein-ligand interactions. For example, pyrimidine-2,4-dione derivatives (e.g., A02) show stable RMSD trajectories (<2 Å) in MD simulations, indicating robust binding .
- 6,11-Dihydroxytetracene-5,12-dione: No direct anticancer data, but hydroxyl groups may facilitate interactions with kinases or DNA repair enzymes, similar to anthraquinone-based drugs .
Environmental Impact
- Tetracene-5,12-dione: A ubiquitous environmental pollutant linked to urban air and diesel particulate matter, posing carcinogenic risks .
Computational and Experimental Insights
- MD Simulations: For tetracene-5,12-dione analogs, RMSD values <2 Å indicate stable protein-ligand complexes (e.g., A01 with NF-κB and A02 with p53) . The dimethylamino group’s flexibility may further stabilize such interactions.
- ADME Predictions: SwissADME analysis of analogs highlights improved drug-likeness for substituted derivatives, with dimethylamino groups likely enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
